molecular formula C23H23NO4 B4382492 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-[(4-methylbenzyl)oxy]-2-furamide

5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-[(4-methylbenzyl)oxy]-2-furamide

Cat. No.: B4382492
M. Wt: 377.4 g/mol
InChI Key: ASCNKFWUVHBNFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-[(4-methylbenzyl)oxy]-2-furamide is a complex organic compound that features a unique combination of an indene moiety, a furan ring, and a benzyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-[(4-methylbenzyl)oxy]-2-furamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the indene moiety through a cyclization reaction, followed by the introduction of the furan ring via a condensation reaction. The final step involves the formation of the benzyl ether group through an etherification reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-[(4-methylbenzyl)oxy]-2-furamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-[(4-methylbenzyl)oxy]-2-furamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

    Biology: It may be used in studies to understand its interactions with biological molecules, potentially leading to the development of new drugs or therapeutic agents.

    Medicine: The compound’s unique structure may make it a candidate for drug development, particularly in targeting specific biological pathways or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-[(4-methylbenzyl)oxy]-2-furamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to changes in cellular processes or signaling pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indene derivatives, furan derivatives, and benzyl ether compounds. Examples include:

  • 2,3-dihydro-1H-inden-5-yl derivatives
  • Furan-2-carboxamide derivatives
  • Benzyl ether derivatives

Uniqueness

What sets 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-[(4-methylbenzyl)oxy]-2-furamide apart is its unique combination of these three moieties, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-(2,3-dihydro-1H-inden-5-yloxymethyl)-N-[(4-methylphenyl)methoxy]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c1-16-5-7-17(8-6-16)14-27-24-23(25)22-12-11-21(28-22)15-26-20-10-9-18-3-2-4-19(18)13-20/h5-13H,2-4,14-15H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCNKFWUVHBNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CONC(=O)C2=CC=C(O2)COC3=CC4=C(CCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-[(4-methylbenzyl)oxy]-2-furamide
Reactant of Route 2
Reactant of Route 2
5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-[(4-methylbenzyl)oxy]-2-furamide
Reactant of Route 3
Reactant of Route 3
5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-[(4-methylbenzyl)oxy]-2-furamide
Reactant of Route 4
Reactant of Route 4
5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-[(4-methylbenzyl)oxy]-2-furamide
Reactant of Route 5
5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-[(4-methylbenzyl)oxy]-2-furamide
Reactant of Route 6
Reactant of Route 6
5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-[(4-methylbenzyl)oxy]-2-furamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.